

The Discovery and Development of 4-(Benzylxy)-N-5-quinolinylbenzamide: A Technical Overview

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Compound of Interest

Compound Name: 4-(benzylxy)-N-5-quinolinylbenzamide

Cat. No.: B315094

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Disclaimer: Publicly available information on the specific molecule **4-(benzylxy)-N-5-quinolinylbenzamide** is limited. This guide, therefore, presents a composite overview based on the discovery and development of structurally related benzylxy benzamide and quinoline derivatives, providing a representative technical framework for researchers, scientists, and drug development professionals.

Introduction

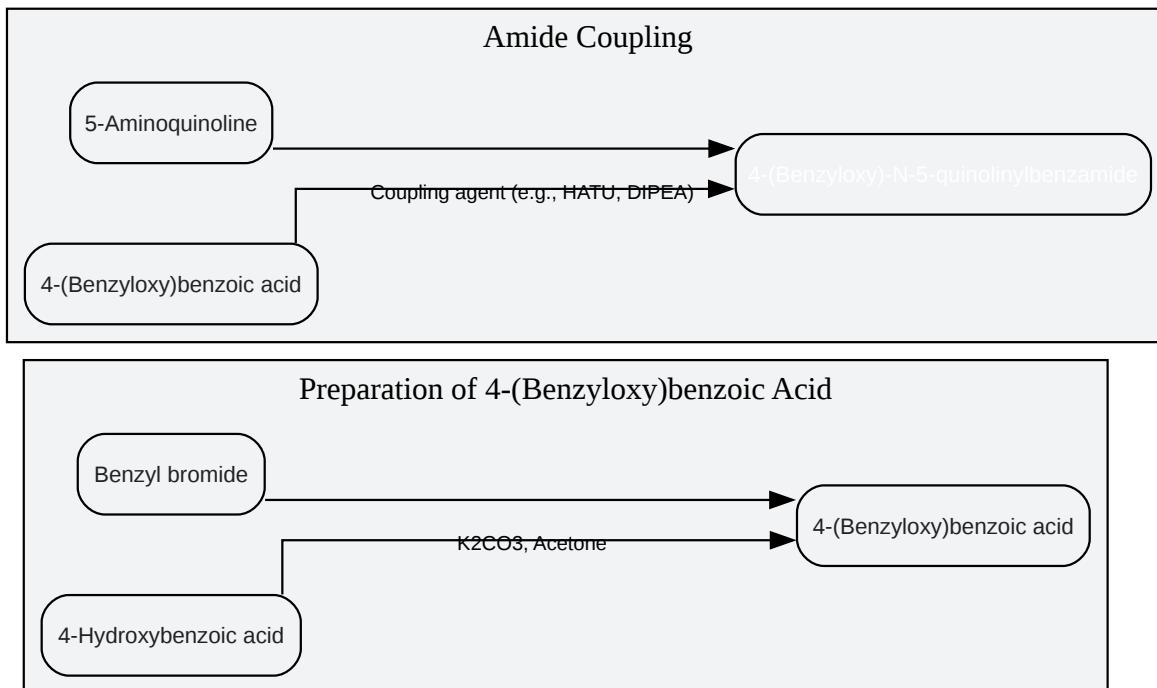
The quinoline and benzamide scaffolds are privileged structures in medicinal chemistry, each contributing to a wide array of biologically active compounds. The combination of a benzylxy-substituted benzamide with a quinoline moiety in **4-(benzylxy)-N-5-quinolinylbenzamide** suggests a potential for therapeutic utility in several areas, including oncology, infectious diseases, and neurology. This document outlines a plausible discovery and development pathway for such a compound, drawing parallels from published research on similar molecular architectures.

Synthesis and Characterization

The synthesis of **4-(benzylxy)-N-5-quinolinylbenzamide** would likely involve a multi-step process, culminating in the formation of an amide bond between a 4-(benzylxy)benzoyl derivative and 5-aminoquinoline.

General Synthetic Route

A plausible synthetic route is outlined below, based on standard organic chemistry transformations.



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Figure 1: A potential synthetic pathway for **4-(benzyloxy)-N-5-quinolinylenzamide**.

Experimental Protocol: Amide Coupling

A representative protocol for the amide coupling step is as follows:

- To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

- Add 5-aminoquinoline (1.0 eq) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired **4-(benzyloxy)-N-5-quinolinylbenzamide**.

Potential Biological Activities and Mechanism of Action

Based on the activities of related compounds, **4-(benzyloxy)-N-5-quinolinylbenzamide** could be investigated for several therapeutic applications.

Antimycobacterial Activity

Derivatives of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have demonstrated inhibitory activity against *Mycobacterium tuberculosis*.^[1] It is plausible that **4-(benzyloxy)-N-5-quinolinylbenzamide** could exhibit similar properties.

Table 1: Antimycobacterial Activity of Representative N-(4-(Benzyl)benzyl)-4-aminoquinolines^[1]

Compound	R (Substitution on benzyloxy ring)	MIC (μ M) against M. tuberculosis H37Rv
9m	H	5.8
9n	4-Cl	2.7
9o	4-F	2.8
Isoniazid	(Control)	2.3

Neuroprotection

Benzyloxy benzamide derivatives have been explored as neuroprotective agents that act by disrupting the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI).^[2] This is a key pathway in neuronal damage following ischemic stroke.^[2]

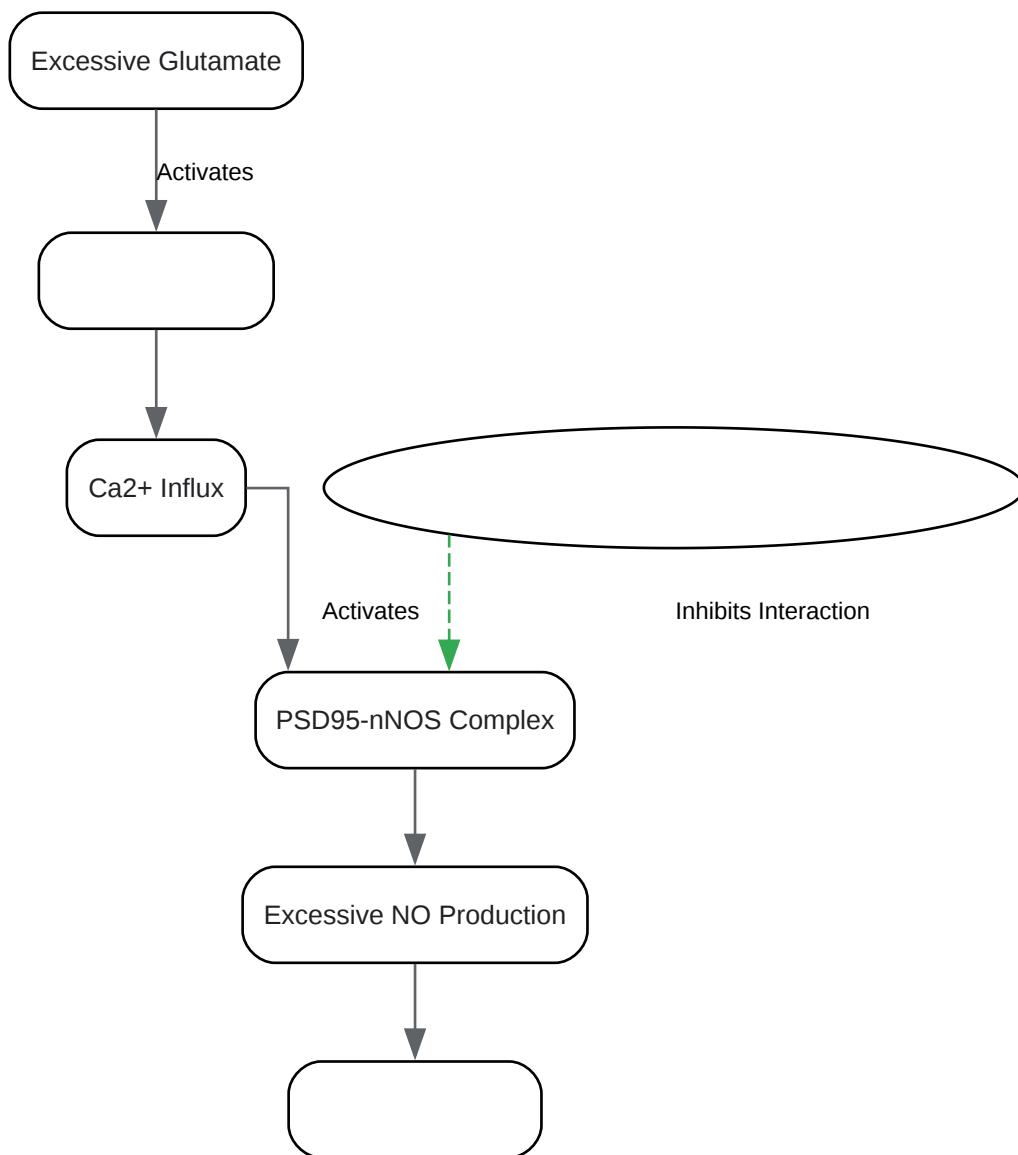
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Figure 2: Hypothetical neuroprotective mechanism of action.

Anticancer Activity

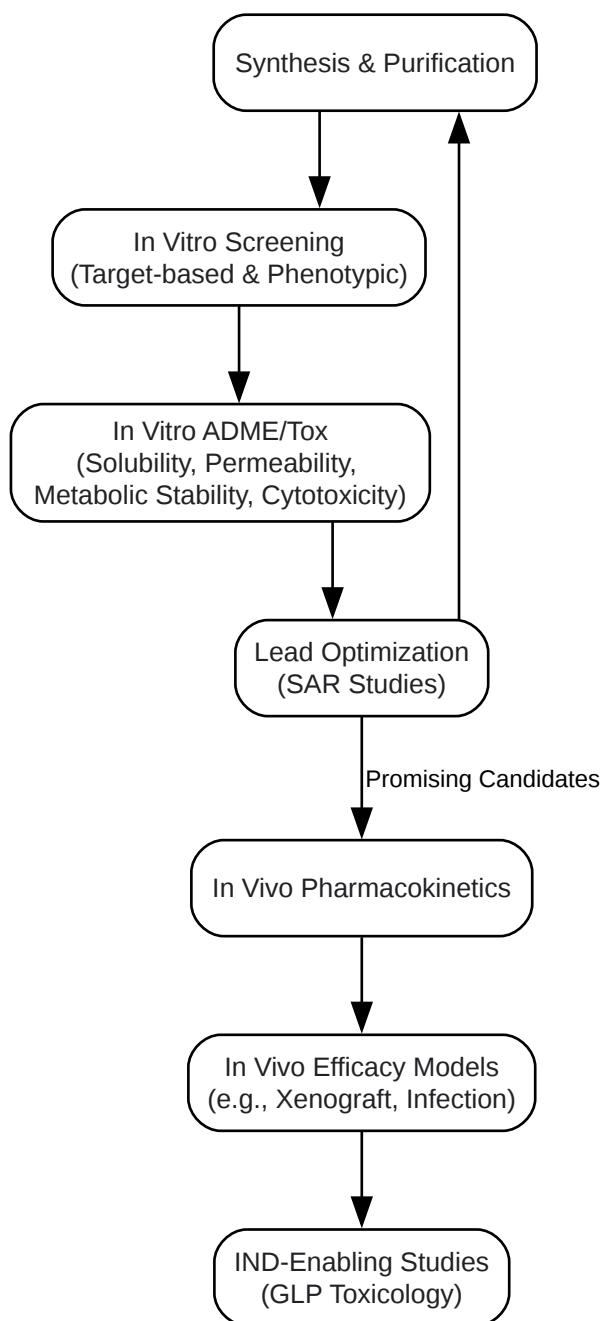
Quinoxaline derivatives bearing a benzyloxy group have shown antiproliferative effects against various cancer cell lines, with a proposed mechanism involving the inhibition of histone deacetylase 6 (HDAC6).[\[3\]](#)[\[4\]](#)

Table 2: In Vitro Antiproliferative Activity of a Representative Benzyloxyquinoxaline Derivative (Compound 6k)[\[3\]](#)[\[4\]](#)

Cell Line	IC50 (µM) of Compound 6k	IC50 (µM) of Doxorubicin (Control)
MCF-7	6.93 ± 0.4	4.17 ± 0.2
HCT-116	10.88 ± 0.8	5.23 ± 0.3
HeLa	9.46 ± 0.7	5.57 ± 0.4
PC-3	12.17 ± 0.9	8.87 ± 0.6

Preclinical Development Workflow

The preclinical evaluation of **4-(benzyloxy)-N-5-quinolinylbenzamide** would follow a standard drug discovery pipeline.



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Figure 3: A typical preclinical development workflow.

Experimental Protocol: In Vitro Cytotoxicity Assay

A common method to assess the general toxicity of a compound is the MTT assay.

- Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **4-(benzyloxy)-N-5-quinolinylbenzamide** (e.g., from 0.1 to 100 μM) for 48-72 hours.
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

Conclusion

While specific data on **4-(benzyloxy)-N-5-quinolinylbenzamide** is not currently in the public domain, the analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility and the diverse biological activities associated with both the benzyloxy benzamide and quinoline scaffolds make this an interesting area for further research. The experimental protocols and development workflows outlined in this guide provide a foundational framework for the systematic evaluation of this and related novel chemical entities.

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